molecular formula C20H18N4O4 B119876 N,N'-Bis-Z-1-guanylpyrazole CAS No. 152120-55-3

N,N'-Bis-Z-1-guanylpyrazole

Cat. No. B119876
M. Wt: 378.4 g/mol
InChI Key: NRBUVVTTYMTSKM-UHFFFAOYSA-N
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Description

N,N’-Bis-Z-1-guanylpyrazole is a chemical compound with a molecular formula of C20H18N4O4 . It is known for its reactivity in organic synthesis, functioning as a catalyst in aldol reactions and serving as a precursor for bis (guanylhydrazones) synthesis . It exists as an off-white powder .


Synthesis Analysis

The synthesis of N,N’-Bis-Z-1-guanylpyrazole involves the reaction of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine, giving the mono-Boc-derivative . The reagent is prepared by the initial reaction of 1 equiv of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine .


Molecular Structure Analysis

The molecular structure of N,N’-Bis-Z-1-guanylpyrazole is characterized by a molecular weight of 378.4 g/mol . The IUPAC name for this compound is benzyl (NZ)-N-[phenylmethoxycarbonylamino (pyrazol-1-yl)methylidene]carbamate .


Chemical Reactions Analysis

N,N’-Bis-Z-1-guanylpyrazole is known for its nucleophilicity, which allows it to act as a catalyst in aldol reactions. It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds .


Physical And Chemical Properties Analysis

N,N’-Bis-Z-1-guanylpyrazole has a molecular weight of 378.4 g/mol . It exists as a white to off-white crystalline powder that has limited solubility in water .

Scientific Research Applications

Urethane Protected Derivatives and Guanidine Synthesis

  • Bernatowicz, Wu, and Matsueda (1993) discussed the preparation of bis-urethane protected derivatives of 1-guanylpyrazole, which efficiently produce monosubstituted guanidines. This illustrates the role of N,N'-Bis-Z-1-guanylpyrazole in synthesizing guanidine compounds (Bernatowicz, Wu, & Matsueda, 1993).

Reagent for Guanidine Synthesis

  • Yong et al. (1999) developed a new reagent, 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]carbamidine, for synthesizing bis(carbamate)-protected guanidines. This reagent is a derivative of N,N'-Bis-Z-1-guanylpyrazole and is more reactive, indicating its utility in guanidine synthesis (Yong, Kowalski, Thoen, & Lipton, 1999).

DNA Binding Studies and Antitumor Potential

  • Radisavljević et al. (2018) synthesized new Au(iii) complexes with ligands related to N,N'-Bis-Z-1-guanylpyrazole, showing potential as antitumor agents. These complexes were found to bind with DNA and exhibit cytotoxicity against human melanoma cells, highlighting their application in cancer research (Radisavljević et al., 2018).

Guanidinylation in Peptide Synthesis

  • Wester, Björkling, and Franzyk (2021) reported on the use of 1H-triazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine, a derivative of N,N'-Bis-Z-1-guanylpyrazole, for guanidinylation in peptide synthesis. This compound showed high reactivity and stability, underscoring its significance in the synthesis of guanidines and peptides (Wester, Björkling, & Franzyk, 2021).

Z-DNA Induction

  • Spingler and Antoni (2007) explored the use of N,N,N',N'-tetrakis-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-propylenediamine-bis(nickel(II) dinitrate) for Z-DNA formation, a process related to gene regulation. This study demonstrates the application of N,N'-Bis-Z-1-guanylpyrazole derivatives in understanding DNA structures and gene expression (Spingler & Antoni, 2007).

Enzyme Inhibitory Activities

  • Harit et al. (2012) synthesized pyrazole-based compounds including N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane and tested them for inhibitory activities against various enzymes. These compounds, related to N,N'-Bis-Z-1-guanylpyrazole, showed selectivity in inhibiting enzymes like urease and butyrylcholinesterase, indicating their potential in enzyme-related studies (Harit et al., 2012).

Safety And Hazards

When working with N,N’-Bis-Z-1-guanylpyrazole, it is recommended to wear appropriate personal protective equipment, including gloves, clothing, and eyewear, to minimize the risk of skin and eye irritation. In case of accidental contact with the compound, promptly rinse the affected area with water for at least 15 minutes .

Future Directions

While there is limited information available on the future directions of N,N’-Bis-Z-1-guanylpyrazole, its reactivity in organic synthesis and role as a catalyst in aldol reactions suggest potential applications in the development of new synthetic methodologies .

properties

IUPAC Name

benzyl (NZ)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBUVVTTYMTSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422902
Record name N,N'-BIS-Z-1-GUANYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis-Z-1-guanylpyrazole

CAS RN

152120-55-3
Record name Phenylmethyl N-[[[(phenylmethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152120-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-BIS-Z-1-GUANYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-Benzyl(1H-pyrazol-1-yl)methylenedicarbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Sahu, V Chenna, KL Lathrop… - The Journal of …, 2009 - ACS Publications
A general method for preparing optically pure guanidine-based γ-peptide nucleic acid (γGPNA) monomers for all four natural nucleobases (A, C, G, and T) is described. These second-…
Number of citations: 125 pubs.acs.org

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